molecular formula C10H11N3O3 B1437638 2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1049873-38-2

2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B1437638
M. Wt: 221.21 g/mol
InChI Key: QIBUOSGDGUHTOB-UHFFFAOYSA-N
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Description

“2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C10H11N3O3 and a molecular weight of 221.21 .

Scientific Research Applications

1. Synthesis and Reactivity

  • Regioselective Synthesis : The compound's derivatives are useful in regioselective synthesis, particularly in the synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. This process involves reactions with amines, benzyl alcohol, and phenylboronic acid, showcasing its versatility in chemical synthesis (Drev et al., 2014).

  • Reactivity with Other Compounds : It's been observed that compounds bearing a 2-hydroxy group, including the compound , can be O-alkylated under certain conditions. This reactivity is essential in the synthesis of various pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands (Bruni et al., 1994).

2. Structural and Conformational Analysis

  • Molecular Structure Studies : In-depth structural analyses, like X-ray structural analytical data, have been conducted on pyrazolo[1,5-a]pyrimidine derivatives, providing insights into their molecular configuration and potential applications in various chemical syntheses (Danagulyan et al., 2006).

  • Conformational Features : Research into the structural modifications of thiazolo[3, 2-a]pyrimidines, which are closely related to pyrazolo[1,5-a]pyrimidines, has shed light on their conformational features. Such studies are critical for understanding how substituent variations affect intermolecular interactions (Nagarajaiah & Begum, 2014).

3. Fluorescent Properties and Probing

  • Fluorescent Platform Development : Pyrazolo[1,5-a]pyrimidines have been studied for their potential as a new fluorescent platform. Their fluorescent spectroscopic properties, especially the correlation between substitution patterns and these properties, are key for developing new fluorescent probes (Wu et al., 2008).

properties

IUPAC Name

2-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5(2)6-4-11-7-3-8(14)12-13(7)9(6)10(15)16/h3-5H,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUOSGDGUHTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N2C(=CC(=O)N2)N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137738
Record name 1,2-Dihydro-6-(1-methylethyl)-2-oxopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

CAS RN

1049873-38-2
Record name 1,2-Dihydro-6-(1-methylethyl)-2-oxopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049873-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6-(1-methylethyl)-2-oxopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 4
2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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